(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide
CAS No.: 1203437-06-2
VCID: VC7140257
Molecular Formula: C24H22N4O3
Molecular Weight: 414.465
* For research use only. Not for human or veterinary use.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide - 1203437-06-2](/images/structure/VC7140257.png)
Description |
Structural OverviewThis compound features:
The combination of these structural elements indicates potential biological activity, particularly in medicinal chemistry. Synthesis PathwayAlthough specific synthetic routes for this compound are not directly available in the provided sources, similar compounds are typically synthesized via:
For example, chalcone derivatives containing benzo[d] dioxole have been synthesized using base-catalyzed aldol condensation between benzaldehyde derivatives and ketones . Pharmacological RelevanceCompounds containing similar structural motifs have demonstrated:
Given these precedents, this compound may exhibit similar bioactivities and could be a candidate for drug development. Material ScienceThe electronic properties of the benzo[d] dioxole group suggest potential applications in organic electronics or as ligands in coordination chemistry. Characterization TechniquesTo confirm the identity and purity of this compound, the following analytical methods are commonly employed:
Research ImplicationsThe unique combination of functional groups in this compound makes it a promising candidate for further research in medicinal chemistry and material science. Its synthesis could also inspire new methodologies for constructing complex heterocyclic systems. Further studies are needed to evaluate its biological activity and optimize its properties for specific applications. |
---|---|
CAS No. | 1203437-06-2 |
Product Name | (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide |
Molecular Formula | C24H22N4O3 |
Molecular Weight | 414.465 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]prop-2-enamide |
Standard InChI | InChI=1S/C24H22N4O3/c29-24(12-4-17-3-10-21-22(15-17)31-16-30-21)25-19-7-5-18(6-8-19)20-9-11-23(27-26-20)28-13-1-2-14-28/h3-12,15H,1-2,13-14,16H2,(H,25,29)/b12-4+ |
Standard InChIKey | NXBGTNBOPOXTOP-UUILKARUSA-N |
SMILES | C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Solubility | not available |
PubChem Compound | 45498010 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume